molecular formula C7H7BrOS B3060364 3-Bromophenylmethylsulfoxide CAS No. 29959-92-0

3-Bromophenylmethylsulfoxide

Cat. No.: B3060364
CAS No.: 29959-92-0
M. Wt: 219.1 g/mol
InChI Key: FAGYVSVOUYMGTM-UHFFFAOYSA-N
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Description

3-Bromophenylmethylsulfoxide is a chemical compound with the molecular formula C8H9BrO2S. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylsulfoxide group.

Scientific Research Applications

3-Bromophenylmethylsulfoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

Target of Action

3-Bromophenylmethylsulfoxide is a compound that belongs to the sulfonamide group . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, in general, are known to inhibit bacteria through competitive inhibition of bacterial dna synthesis . They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

Given its structural similarity to other sulfonamides, it’s plausible that it interferes with the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential components for their growth and survival .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly influence its bioavailability . For instance, physiologically based finite time pharmacokinetic (PBFTPK) models can be used to explore bioavailability and bioequivalence .

Result of Action

Based on the known actions of sulfonamides, it can be inferred that the compound’s action results in the inhibition of bacterial growth . This is achieved by disrupting the synthesis of folic acid, a crucial component for bacterial DNA production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenylmethylsulfoxide typically involves the oxidation of 3-bromophenylmethylsulfide. One common method includes the use of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenylmethylsulfoxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.

    Reduction: The sulfoxide group can be reduced back to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Bromophenylmethylsulfone.

    Reduction: 3-Bromophenylmethylsulfide.

    Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylmethylsulfone: Similar structure but with a sulfone group instead of a sulfoxide group.

    3-Bromophenylmethylsulfide: Similar structure but with a sulfide group instead of a sulfoxide group.

    4-Bromophenylmethylsulfoxide: Similar structure but with the bromine atom in the para position.

Uniqueness

3-Bromophenylmethylsulfoxide is unique due to its specific combination of a bromine atom and a sulfoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-bromo-3-methylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYVSVOUYMGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591876
Record name 1-Bromo-3-(methanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29959-92-0
Record name 1-Bromo-3-(methanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methanesulfinylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromothioanisol (0.5 g, 2.46 mmol) was added to methylene chloride (12 mL) and chilled to 0° C. To this was added 3-chloroperoxybenzoic acid (0.467 g, 2.71 mmol). The m-CPBA did not dissolve completely. The mixture was stirred overnight. The reaction was quenched with a saturated sodium thiosulfate (30 mL) solution. The product was extracted with EtOAc (3×20 mL). The organic fractions were combined, washed with brine (20 mL), and dried with sodium sulfate. The organic was then concentrated to yield 0.912 g (81%) 1-bromo-3-methanesulfinyl-benzene. 1HNMR (methylene chloride-d2) δ 7.83 (t, J=2.0 Hz, 1H), 7.66 (d, J=7.6 Hz, 1H), 7.57 (d, J=8.3 Hz, 1H), 7.44 (t, J=7.9 Hz, 1H), 2.77 (s, 3H); LC-MS RT: 1.28, [M+H]+: 219.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.467 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-bromothioanisole (4.9687 g, 0.0245 mmol) and MCPBA (5.066 g, %) was stirred at room temperature. After 4 h, extractive EtOAc/H2O workup followed by flash chromatography (EtOAc/Hexanes, 50:50) provided the title compound (3.725 g, 69%) as an oil. 1H NMR (DMSO, 400 MHz): 7.80 (br s, 1H), 7.61 (d, J=8.01 Hz, 1H), 7.53 (d, J=8.01 Hz, 1H), 7.39 (t, J=8.01 Hz, 1H), 2.72 (s, 3H).
Quantity
4.9687 g
Type
reactant
Reaction Step One
Name
Quantity
5.066 g
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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